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Introduction

ARV-766 is a novel, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to
selectively target and degrade the androgen receptor (AR).[1][2] The androgen receptor is a
key driver of disease progression in prostate cancer. ARV-766 has demonstrated the ability to
degrade both wild-type AR and clinically relevant AR ligand-binding domain (LBD) mutants,
which are associated with resistance to current therapies.[2][3][4] These mutations, such as
L702H, H875Y, and T878A, can develop in 20-25% of men with metastatic castration-resistant
prostate cancer (MCRPC) and are linked to poor prognoses.[4] Preclinical and early clinical
data for ARV-766 monotherapy have shown promising anti-tumor activity and a manageable
safety profile in heavily pretreated mCRPC patients.[1][3] This has led to the investigation of
ARV-766 in combination with other cancer therapies to enhance its efficacy and overcome

resistance mechanisms.

This document provides a summary of the current knowledge on ARV-766 combination
therapies, with a focus on its pairing with abiraterone, and offers generalized protocols for
preclinical and clinical research in this area.

Mechanism of Action: The PROTAC Approach

ARV-766 functions as a heterobifunctional molecule. One end binds to the androgen receptor,
while the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of
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the AR, marking it for degradation by the proteasome.[5] This catalytic process allows a single
molecule of ARV-766 to trigger the degradation of multiple AR proteins, leading to a profound

and sustained suppression of AR signaling.
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Figure 1: Mechanism of action of ARV-766.

Combination Therapy Rationale: ARV-766 and
Abiraterone

The most prominent combination therapy being investigated for ARV-766 is with abiraterone, a
cytochrome P450 17A1 (CYP17A1) inhibitor that blocks the synthesis of androgens. The
rationale for this combination is based on a potentially synergistic effect.[5] Abiraterone reduces
the ligands that activate the AR, while ARV-766 degrades the receptor itself. Resistance to
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abiraterone can arise from AR upregulation or mutations, which ARV-766 is designed to
overcome.[5]
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Figure 2: Dual targeting of the AR pathway.

Clinical Development: The NCT05067140 Trial

A Phase 1/2 clinical trial (NCT05067140) is currently evaluating ARV-766 both as a
monotherapy and in combination with abiraterone in men with metastatic prostate cancer.[6]

Trial Design Overview

The study consists of multiple parts:

o Part A (Dose Escalation): Evaluated the safety and tolerability of ascending doses of ARV-
766 monotherapy.

o Part B (Cohort Expansion): Further assesses the antitumor activity of the recommended
Phase 2 doses of ARV-766 monotherapy.

o Part C (Combination Dose Escalation): Assesses the safety, tolerability, and drug-drug
interaction of escalating doses of ARV-766 in combination with a standard dose of
abiraterone in NHA-naive mCRPC or mCSPC patients.[5]

o Part D (Combination Expansion): Will further evaluate the safety and efficacy of the selected
combination dose.
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Quantitative Data Summary

As of the latest available data, detailed quantitative results for the combination arm of the

NCT05067140 trial have not been fully disclosed. The data presented below primarily pertains

to ARV-766 as a monotherapy, which provides the foundational evidence for its use in

combination.

Table 1: ARV-766 Monotherapy Clinical Activity in
MCRPC Patients

Endpoint

Patient Population

Result Citation

PSA50 (=50% PSA

decline)

Patients with AR LBD

mutations

42% [1]

Partial Response
(RECIST)

RECIST-evaluable
patients with AR LBD

mutations

2 of 4 patients (1
confirmed, 1 [1]

unconfirmed)

Table 2: ARV-766 Monotherapy Safety Profile (Phase 1/2)

Adverse Event

Frequency Details Citation
Type
Most frequent (>10%):
Treatment-Related o ]
Majority were Grade 1  fatigue, nausea,
Adverse Events _ [1]
or2 diarrhea. No Grade 24
(TRAES)
TRAES reported.
N ] The maximum
Dose-Limiting None observed in
tolerated dose was [1]

Toxicities

Phase 1

not reached.

Discontinuation due to

No patients in Phase

Low 1, one patient in
TRAEs
Phase 2.
Dose Reductions due )
Low 2 of 47 patients.

to TRAEs
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Experimental Protocols

The following are generalized protocols for preclinical and clinical evaluation of ARV-766 in
combination therapies. These should be adapted and optimized for specific experimental
conditions.

Preclinical Evaluation of ARV-766 Combination Therapy

Objective: To assess the synergistic or additive anti-tumor effects of ARV-766 in combination
with another anti-cancer agent (e.g., abiraterone, enzalutamide, docetaxel) in prostate cancer

cell lines and in vivo models.
1. In Vitro Synergy Assessment

o Cell Lines: Utilize a panel of prostate cancer cell lines, including those sensitive and resistant
to standard-of-care therapies (e.g., LNCaP, VCaP, 22Rv1, and patient-derived xenograft

lines).
o Methodology:
o Plate cells in 96-well plates and allow them to adhere overnight.
o Treat cells with a dose matrix of ARV-766 and the combination agent for 72-96 hours.
o Assess cell viability using a suitable assay (e.g., CellTiter-Glo®).

o Analyze the data using synergy models such as the Bliss independence or Loewe
additivity models to calculate a synergy score.

o Western Blot Analysis:
o Treat cells with ARV-766, the combination agent, and the combination for 24-48 hours.

o Lyse the cells and perform Western blotting to assess the levels of AR and downstream
signaling proteins.

2. In Vivo Efficacy Studies
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e Animal Model: Use immunodeficient mice (e.g., NSG or nude mice) bearing subcutaneous or
orthotopic prostate cancer xenografts.

o Methodology:

o Once tumors reach a palpable size, randomize mice into treatment groups: Vehicle, ARV-
766 alone, combination agent alone, and ARV-766 plus the combination agent.

o Administer drugs at their predetermined optimal doses and schedules.

o Monitor tumor growth by caliper measurements twice weekly.

o Monitor animal body weight and overall health.

o At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blot
for AR levels, immunohistochemistry).

In Vitro Synergy
(Cell Lines)

Promising combinations

In Vivo Efficacy
(Xenograft Models)

Data Analysis
(Synergy, Tumor Growth Inhibition)
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Figure 3: Preclinical experimental workflow.

Clinical Trial Protocol Outline (based on NCT05067140
Part C)

Title: A Phase 1b/2 Study of ARV-766 in Combination with Abiraterone in Patients with
Metastatic Prostate Cancer.

Primary Objectives:
o To evaluate the safety and tolerability of ARV-766 in combination with abiraterone.
» To determine the recommended Phase 2 dose (RP2D) of ARV-766 in this combination.

Key Inclusion Criteria:

Histologically confirmed adenocarcinoma of the prostate.

Metastatic castration-resistant or castration-sensitive prostate cancer.

ECOG performance status of O or 1.

No prior treatment with a novel hormonal agent (for the NHA-naive cohort).[5]

Key Exclusion Criteria:

e Symptomatic brain metastases.

» Active inflammatory gastrointestinal disease.

» Prior systemic anti-cancer therapy within a specified washout period.

Treatment Plan:

» Patients receive escalating doses of oral ARV-766 once daily, starting at 100 mg, in
combination with a standard 1000 mg oral dose of abiraterone.[5]
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e A conventional 3+3 dose-escalation design is used.
» Patients also receive ongoing androgen deprivation therapy.[5]
Assessments:

o Safety: Monitor for dose-limiting toxicities (DLTs) during the first cycle, and adverse events
(AEs) and laboratory abnormalities throughout the study.

o Pharmacokinetics: Assess drug-drug interactions between ARV-766 and abiraterone.

o Efficacy: Preliminary efficacy will be assessed by PSA response rates (PSA30 and PSA50)
and objective response rate (ORR) according to RECIST criteria.

Future Directions

While the combination of ARV-766 with abiraterone is the most advanced in clinical
development, the mechanism of action of ARV-766 suggests potential for combination with
other classes of drugs, including:

» Enzalutamide: To achieve a more complete blockade and degradation of the AR.
e PARP inhibitors: In patients with DNA repair deficiencies.

o Chemotherapy (e.g., docetaxel): To target different phases of the cell cycle and mechanisms
of resistance.

Preclinical studies exploring these combinations are warranted to provide the rationale for
future clinical trials.

Conclusion

ARV-766 represents a promising new therapeutic modality for prostate cancer, particularly in
the context of resistance to current AR-targeted therapies. Its combination with abiraterone is a
rational approach that is currently under clinical investigation. While detailed data from the
combination cohorts are still emerging, the strong preclinical rationale and the favorable
monotherapy data provide a solid foundation for the continued development of ARV-766 in
combination regimens. The protocols outlined in this document provide a framework for
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researchers to further explore and validate the potential of ARV-766 in combination with other
cancer therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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